Product packaging for Methyl 5-oxodecanoate(Cat. No.:CAS No. 6093-95-4)

Methyl 5-oxodecanoate

Cat. No.: B1619763
CAS No.: 6093-95-4
M. Wt: 200.27 g/mol
InChI Key: IMUCAHOFGPVTBF-UHFFFAOYSA-N
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Description

Contextualization within the Oxo-Ester Class in Organic Chemistry

The general structure of an oxo-ester allows for a wide variety of derivatives, depending on the length of the carbon chain and the position of the ketone group. This structural diversity leads to a broad spectrum of physical and chemical properties within the oxo-ester class.

Significance of Ketone and Ester Functionalities in Research Paradigms

The presence of both ketone and ester functional groups in a single molecule like Methyl 5-oxodecanoate provides multiple sites for chemical reactions, making it a versatile building block in organic synthesis. wikipedia.orgresearchgate.net

Ketone Functionality: The carbonyl group of the ketone is a site for nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of other functional groups. This reactivity is fundamental in the synthesis of complex organic molecules.

The combination of these two functional groups in ketone esters has been explored in various research contexts, including the synthesis of heterocyclic compounds and as intermediates in the production of pharmaceuticals. acs.orgontosight.ai For instance, ketone esters have been investigated for their metabolic effects, such as their potential to increase muscle glycogen (B147801) synthesis after exercise and their impact on cardiac function. researchgate.netahajournals.org

Historical Development of Research on Related Oxoalkanoates

Research into oxoalkanoates and related compounds has a history rooted in the broader study of organic synthesis and natural products. The development of methods to synthesize these molecules has been a focus of organic chemists for decades. For example, the synthesis of Methyl 9-oxodecanoate, an intermediate for the queen honeybee ester, highlights the practical applications that drive research in this area. tandfonline.com

Early research often focused on the isolation and identification of naturally occurring oxo-esters and the development of synthetic routes to produce them in the laboratory. The advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, has greatly facilitated the characterization of these compounds. nih.gov The historical development of origins research in chemistry, particularly the synthesis of organic compounds, provides a backdrop for the ongoing investigation into molecules like this compound. nih.govnih.gov

Current Research Gaps and Prospective Investigations for this compound

While the general properties of oxo-esters are well-understood, specific research on this compound is less extensive. A significant research gap exists in its natural occurrence, with current information suggesting it is not found in nature. thegoodscentscompany.comflavscents.com

Prospective investigations could focus on several key areas:

Synthetic Methodology: Developing more efficient and environmentally friendly methods for the synthesis of this compound is a potential area of research. This could involve exploring novel catalytic systems or one-pot synthesis strategies. researchgate.net

Biological Activity: There is a need for comprehensive studies to determine the biological activity of this compound. Given the diverse biological roles of other ketone esters, investigating its potential as a signaling molecule, a metabolic intermediate, or a precursor for bioactive compounds would be valuable. nih.govmdpi.comclinicaltrials.gov

Material Science Applications: The potential of this compound as a monomer for the synthesis of novel polymers or as an additive to modify the properties of existing materials remains largely unexplored. dtu.dk

Further research into the reactivity of its dual functional groups could also unveil new applications in organic synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B1619763 Methyl 5-oxodecanoate CAS No. 6093-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6093-95-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 5-oxodecanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h3-9H2,1-2H3

InChI Key

IMUCAHOFGPVTBF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCC(=O)OC

Canonical SMILES

CCCCCC(=O)CCCC(=O)OC

Other CAS No.

6093-95-4

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 Oxodecanoate and Analogues

Catalytic Systems in Methyl 5-Oxodecanoate Synthesis

Catalysis is central to the efficient and selective synthesis of oxo-esters. Both homogeneous and heterogeneous systems are employed to facilitate these transformations, each offering distinct advantages.

Homogeneous Catalysis for Oxo-Ester Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity and selectivity under mild conditions.

The Wacker-Tsuji oxidation is a quintessential example, employing a Pd(II)/Cu(II) catalytic system. organic-chemistry.org The catalytic cycle involves the oxidation of the alkene by Pd(II), which is reduced to Pd(0). The Cu(II) co-catalyst then re-oxidizes the Pd(0) back to Pd(II), and is itself regenerated by the terminal oxidant, typically molecular oxygen. organic-chemistry.org

Catalyst SystemReaction TypeRole of CatalystTerminal Oxidant
PdCl₂ / CuCl₂ Wacker OxidationPd(II) activates alkene for nucleophilic attack; Cu(II) reoxidizes Pd(0).O₂
[Rh(nbd)Cl]₂ / Chiral Ligand Anhydride (B1165640) OpeningRh(I) complex with chiral ligand facilitates enantioselective C-C bond formation.N/A
CuCl Grignard CouplingActivates acid chloride towards nucleophilic attack by the Grignard reagent.N/A

The rhodium-catalyzed desymmetrization of glutaric anhydride also relies on a soluble metal complex. rhhz.net A chiral ligand coordinated to the rhodium center creates a chiral environment that directs the incoming organozinc nucleophile to one of the two carbonyl groups, thereby establishing the stereochemistry of the product keto acid. rhhz.net Similarly, the use of catalytic copper(I) chloride in the acylation of Grignard reagents is crucial for achieving high chemoselectivity, preventing the formation of tertiary alcohol byproducts that would result from reaction with the ester. orgsyn.org

Heterogeneous Catalysis and Solid-Phase Synthesis Applications

Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant practical benefits, most notably ease of separation and recyclability. rsc.org While the core C-C bond forming and oxidative reactions are often homogeneous, heterogeneous catalysts play a key role in related transformations, such as esterification.

For instance, if 5-oxodecanoic acid is synthesized via an anhydride opening, it must then be esterified. This can be efficiently achieved using solid acid catalysts. Silica-supported boric acid has been demonstrated as a highly efficient, recyclable, and environmentally benign heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions. nih.gov Natural clays, such as Montmorillonite K-10, also serve as effective heterogeneous catalysts for this purpose. rsc.org These solid acids can catalyze the reaction between 5-oxodecanoic acid and methanol (B129727), or the transesterification from another ester, and can be simply filtered off and reused, aligning with the principles of green chemistry. nih.govrsc.org

Furthermore, the application of heterogeneous catalysts in continuous flow systems is a growing area of interest. The synthesis of γ-keto esters has been successfully demonstrated in a flow reactor using a heterogeneous catalyst, highlighting the potential for safe, scalable, and automated production of these valuable intermediates. thieme-connect.com

Enantioselective and Diastereoselective Synthesis of Chiral Oxo-Esters

The creation of chiral centers with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. For oxo-esters such as this compound, the introduction of chirality can be achieved through various stereoselective transformations.

One common approach is the asymmetric reduction of a prochiral ketone. While direct enantioselective reduction of the C5-keto group of this compound would yield a chiral alcohol, the literature more broadly covers the diastereoselective reduction of existing chiral keto-esters. For instance, the reduction of γ-phthalimido-β-keto esters using sodium borohydride (B1222165) in methanol at low temperatures has been shown to proceed with high diastereoselectivity. benthamdirect.com This method, if applied to an appropriately substituted precursor, could be adapted for the synthesis of chiral derivatives of this compound.

Another powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For example, 8-phenylmenthol has been successfully employed as a chiral auxiliary in the diastereoselective synthesis of chiral furans from cyclic β-ketoesters, achieving high diastereomeric excess. acs.org This principle can be extended to the synthesis of acyclic chiral oxo-esters.

Enzyme-catalyzed reductions offer a highly enantioselective route to chiral hydroxy esters from their corresponding keto esters. Baker's yeast (Saccharomyces cerevisiae) and isolated dehydrogenase enzymes are known to reduce a variety of ketonic substrates with high enantiomeric excess. researchgate.netnih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov The application of such biocatalysts to this compound could provide a direct and green route to the corresponding (S)- or (R)-5-hydroxydecanoate.

The table below illustrates the diastereoselective reduction of various γ-phthalimido-β-keto esters, highlighting the influence of the substituent on the diastereomeric ratio.

EntryR GroupDiastereomeric Ratio (anti:syn)
1CH₃90:10
2CH(CH₃)₂95:5
3CH₂Ph92:8
4Ph88:12
Data adapted from studies on the diastereoselective reduction of γ-phthalimido-β-keto esters. benthamdirect.com

Green Chemistry Principles in this compound Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The optimization of the synthesis of this compound can be significantly enhanced by adhering to these principles.

Solvent-Free Reaction Development

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major contributor to the environmental impact of a chemical process. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product purification, and a significant reduction in waste.

While specific solvent-free syntheses for this compound are not extensively documented, the approach has been successfully applied to the synthesis of various esters and other organic compounds. For instance, the synthesis of 2-(arylamino) nicotinic acid derivatives has been achieved in excellent yields using boric acid as a catalyst under solvent-free conditions. d-nb.info Similarly, the synthesis of certain pyrazole (B372694) derivatives has been effectively carried out without a solvent. researchgate.net

A notable example in a related class of compounds is the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a green solvent itself. A novel, solvent-free route was developed using a catalytic amount of a base, resulting in a swift reaction (30 minutes) and high purity product. rsc.orgmanchester.ac.uk This demonstrates the potential for developing an efficient and solvent-free synthesis for this compound.

The following table shows the effect of the catalyst on the yield of a solvent-free synthesis of a flunixin (B1672893) analogue.

EntryCatalystTime (h)Yield (%)
1None24<10
2K₂CO₃24Trace
3Boric Acid295
4PTSA570
Data adapted from studies on the solvent-free synthesis of 2-(arylamino) nicotinic acid derivatives. d-nb.info

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. youtube.com

The ideal synthesis of this compound would involve a 100% atom-economical reaction, such as an addition or rearrangement reaction. For example, a direct addition of a C5 synthon to a C5 precursor would be highly atom-economical. In contrast, reactions that produce stoichiometric byproducts, such as Wittig or Grignard reactions, have inherently lower atom economies.

Strategies to improve atom economy in the synthesis of this compound could include:

Catalytic Reactions: Using catalysts to enable reactions that would otherwise require stoichiometric reagents.

Addition Reactions: Designing synthetic routes that maximize the use of addition reactions (e.g., Michael additions).

Rearrangement Reactions: Employing reactions where all atoms of the starting material are rearranged to form the product.

For instance, the synthesis of N-arylamides from isopropenyl esters using a heterogeneous acid catalyst is an example of an atom-economical process. acs.org The only byproduct is acetone, which is a relatively benign and easily removable solvent. Applying similar principles to the synthesis of this compound would be a key step towards a greener process.

Sustainable Reagent and Catalyst Design

The choice of reagents and catalysts is crucial for the sustainability of a synthetic process. The ideal reagents are non-toxic, renewable, and efficient. Catalysts should be highly active, selective, and recyclable.

Sustainable Reagents: The use of biomass-derived starting materials is a promising avenue for the sustainable synthesis of this compound. For example, levulinic acid, which can be produced from lignocellulosic biomass, is a potential precursor for the C5 keto-acid portion of the molecule.

Sustainable Catalysts:

Biocatalysts: As mentioned earlier, enzymes and whole-cell systems can be highly effective and sustainable catalysts for the synthesis of chiral molecules. researchgate.netnih.govrsc.org They operate under mild conditions (room temperature and pressure, neutral pH) in aqueous media and are biodegradable.

Organocatalysts: These are small organic molecules that can catalyze reactions with high enantioselectivity. anr.fr They are often metal-free, which avoids the toxicity and cost associated with many metal catalysts. Proline and its derivatives are well-known organocatalysts for various transformations.

Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides or polymers with active sites, offer the advantage of easy separation from the reaction mixture and potential for reuse. rsc.org Boric acid and boronic acids are examples of low-toxicity, environmentally benign Lewis acid catalysts that have been used in esterification reactions. d-nb.inforsc.org

The development of a catalytic system for the synthesis of this compound that utilizes a renewable feedstock and a recyclable, non-toxic catalyst would represent a significant advancement in the sustainable production of this compound.

Mechanistic Investigations and Reaction Pathways of Methyl 5 Oxodecanoate

Exploration of Nucleophilic and Electrophilic Reactivities at the Keto Moiety

The ketone group at the C5 position of methyl 5-oxodecanoate is a primary site for both nucleophilic and electrophilic attacks. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

Nucleophilic Addition: A common reaction at the keto group is nucleophilic addition. For instance, the reduction of the ketone to a secondary alcohol, methyl 5-hydroxydecanoate (B1195396), can be achieved using various reducing agents. While specific studies on this compound are not abundant, analogous reactions with similar β-keto esters are well-documented. For example, the reduction of methyl 4-oxooctanoate and methyl 4-oxo-6-phenylhexanoate has been achieved with high enantioselectivity using a ruthenium catalyst. mdpi.com

Electrophilic Reactions: The carbonyl oxygen can be protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. savemyexams.com This principle is fundamental in acid-catalyzed reactions involving the keto group.

The presence of α-hydrogens (at the C4 and C6 positions) allows for enolate formation under basic conditions. The resulting enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. While specific examples for this compound are not detailed in the provided results, the general reactivity of ketones in this manner is a cornerstone of organic synthesis. kashanu.ac.ir

Mechanistic Studies of Ester Hydrolysis and Transesterification Pathways

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases. savemyexams.comlibretexts.org

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., sulfuric acid) and heat, the ester undergoes hydrolysis to yield 5-oxodecanoic acid and methanol (B129727). savemyexams.comlibretexts.org This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates the nucleophilic attack by a water molecule. savemyexams.com

Alkaline Hydrolysis (Saponification): When heated with a dilute alkali, such as sodium hydroxide (B78521), this compound is irreversibly hydrolyzed to form the sodium salt of 5-oxodecanoic acid and methanol. savemyexams.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified. savemyexams.com

Transesterification: Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by acids or bases. savemyexams.comrsc.org For β-keto esters like this compound, this transformation is a valuable synthetic tool. rsc.org The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically reversible, and an excess of the new alcohol is used to shift the equilibrium towards the desired product. savemyexams.com Studies on other β-keto esters have shown that catalysts like H-ferrierite can be effective for transesterification under solvent-free conditions. rsc.org The selectivity for β-keto esters in some transesterification reactions suggests the involvement of an enol intermediate or an acylketene intermediate. rsc.org

Elucidation of Reaction Kinetics and Thermodynamic Parameters

For esterification reactions, which are the reverse of hydrolysis, the reaction is often exothermic. mdpi.com For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has a standard enthalpy of reaction of -11.97 ± 0.29 kJ/mol when based on activity calculations. mdpi.com The kinetics of such reactions are influenced by factors like temperature, catalyst loading, and the molar ratio of reactants. mdpi.com Kinetic models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model have been successfully applied to describe the kinetics of esterification over solid catalysts, suggesting that the surface reaction is the rate-controlling step. mdpi.com

The kinetics of transesterification are generally slow and often require a catalyst. rsc.org The study of the adsorption of dyes onto materials has utilized kinetic models like the pseudo-second-order model to describe the reaction rate. ijcce.ac.ir Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes can determine the spontaneity and endothermic or exothermic nature of a reaction. ijcce.ac.ir For example, a negative ΔG° indicates a spontaneous process. ijcce.ac.ir

Role of Intermolecular and Intramolecular Interactions in Reactivity

Intermolecular and intramolecular forces play a crucial role in the reactivity of this compound. These forces are electrostatic in nature and include dipole-dipole interactions, hydrogen bonding, and London dispersion forces. harvard.edulibretexts.org

Intermolecular Interactions:

Dipole-Dipole Interactions: As a molecule with two polar carbonyl groups, this compound will exhibit dipole-dipole interactions. libretexts.org These attractions between the partial positive and partial negative ends of the molecules influence its physical properties and can affect how molecules orient themselves in solution, which can be a factor in reaction kinetics. libretexts.orglibretexts.org

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. harvard.edu In protic solvents like water or alcohols, hydrogen bonding between the solvent and the carbonyl groups can influence the molecule's solubility and reactivity.

Intramolecular Interactions: The relative positions of the keto and ester groups (a 1,5-dicarbonyl relationship) can allow for intramolecular interactions. While not forming a stable ring through simple cyclization, the chain's flexibility might permit conformations where the two functional groups are in proximity. This could potentially influence the reactivity at either site, for example, through chelation with a metal catalyst during a reaction. The presence of two carbonyls can lead to chelation with a catalyst's heteroatom, which is important in selective transesterification reactions of β-keto esters. rsc.org

Stereochemical Control and Stereoselectivity in this compound Transformations

The reduction of the prochiral ketone in this compound can lead to the formation of a new stereocenter, resulting in chiral methyl 5-hydroxydecanoate. Controlling the stereochemical outcome of such transformations is a significant area of research in organic synthesis.

Enzymatic reductions are a powerful tool for achieving high stereoselectivity. While specific data for this compound is limited, studies on analogous β-keto esters demonstrate the potential. For example, reductases from organisms like Kluyveromyces marxianus have been shown to reduce 3-oxo esters with a high degree of stereoselectivity, typically yielding the (S)-alcohol. researchgate.net Similarly, alcohol dehydrogenases from Lactobacillus brevis and other microorganisms have been used for the diastereoselective reduction of α-substituted-β-ketoesters, allowing access to different stereoisomers. researchgate.net

Catalytic asymmetric hydrogenation is another important method. The hydrogenation of various methyl 4-oxoalkanoates, including methyl 4-oxodecanoate, has been achieved with excellent enantioselectivity (above 97% for the (R)-enantiomer) using ruthenium catalysts with chiral phosphine (B1218219) ligands like (R)-tetraMe-BITIOP. mdpi.com These reactions often require optimization of parameters such as hydrogen pressure and temperature to achieve both high conversion and high enantioselectivity. mdpi.com

Derivatization Strategies and Analogue Synthesis Based on Methyl 5 Oxodecanoate

Functionalization at the Alpha and Gamma Positions to the Carbonyl

The presence of a carbonyl group in methyl 5-oxodecanoate activates the adjacent methylene (B1212753) groups (the alpha and gamma positions), making them susceptible to a range of functionalization reactions.

The carbon atoms alpha to the ketone (C4 and C6) are the most readily functionalized due to the acidity of their protons, enabling enolate formation. Under basic conditions, deprotonation at these positions generates a nucleophilic enolate that can participate in various carbon-carbon bond-forming reactions. For instance, alkylation with alkyl halides introduces substituents at these positions. The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions.

A powerful method for forming a new six-membered ring onto the existing structure is the Robinson annulation. wikipedia.orgfiveable.memasterorganicchemistry.combyjus.comlibretexts.org This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. In the context of this compound, the enolate would first act as a Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone ring fused to the decanoate (B1226879) chain.

The gamma position (C2), being alpha to the ester carbonyl, also possesses acidic protons, albeit generally less acidic than those alpha to the ketone. Nevertheless, under appropriate basic conditions, this position can also be deprotonated and subsequently functionalized through reactions such as alkylation or acylation, further expanding the diversity of accessible derivatives.

Table 1: Potential Products from Functionalization at Alpha and Gamma Positions

Starting MaterialReagentReaction TypePotential Product
This compound1. LDA, THF, -78°C 2. CH₃IAlkylation (at C4/C6)Methyl 4-methyl-5-oxodecanoate and/or Methyl 6-methyl-5-oxodecanoate
This compound1. NaOEt, EtOH 2. Methyl vinyl ketoneRobinson AnnulationMethyl ester of a substituted cyclohexenone-decalin derivative
This compound1. NaH, THF 2. Benzoyl chlorideAcylation (at C2)Methyl 2-benzoyl-5-oxodecanoate

Transformations of the Ester Group: Amidation and Reduction Products

The methyl ester group in this compound is a key site for transformations, allowing for the introduction of new functional groups and the synthesis of a variety of derivatives.

Amidation: The ester can be converted to an amide through reaction with a primary or secondary amine. This reaction, typically requiring elevated temperatures or catalysis, replaces the methoxy (B1213986) group with a nitrogen-containing substituent. The resulting amides often exhibit different physical, chemical, and biological properties compared to the parent ester. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 5-oxodecanamide.

Reduction: The ester functionality can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). This reaction converts the ester to a hydroxyl group, yielding methyl 5-oxodecan-1-ol. It is important to note that strong reducing agents like LiAlH₄ will also reduce the ketone to a secondary alcohol, leading to the formation of a diol, 1,5-decanediol. To achieve selective reduction of the ester in the presence of the ketone, protection of the ketone group (e.g., as a ketal) may be necessary prior to reduction, followed by deprotection.

Table 2: Products from Ester Group Transformations

Starting MaterialReagent(s)Reaction TypeProduct
This compoundR-NH₂ (e.g., Aniline), heatAmidationN-Phenyl-5-oxodecanamide
This compound1. Ethylene glycol, p-TsOH 2. LiAlH₄, THF 3. H₃O⁺Reduction (selective)5-Oxodecan-1-ol
This compoundLiAlH₄, THFReduction (non-selective)1,5-Decanediol

Cyclization Reactions Involving this compound as a Precursor

The linear structure of this compound, containing two reactive carbonyl groups, makes it an excellent precursor for the synthesis of cyclic compounds through intramolecular reactions.

A key cyclization strategy involves the reduction of the ketone at the C5 position to a hydroxyl group, forming methyl 5-hydroxydecanoate (B1195396). nih.govthegoodscentscompany.com This hydroxy ester can then undergo intramolecular cyclization to form a lactone (a cyclic ester). The size of the resulting lactone ring depends on which carbonyl group the hydroxyl attacks. Intramolecular transesterification, where the hydroxyl group attacks the ester carbonyl, is a common method for lactone formation and is often catalyzed by acid or base. In the case of methyl 5-hydroxydecanoate, this would lead to the formation of a six-membered δ-lactone, specifically 6-pentyl-tetrahydro-2H-pyran-2-one. scielo.brnih.govnih.govresearchgate.net The formation of five-membered γ-lactones is also possible under certain conditions, though less favored in this specific case.

Table 3: Cyclization Products from this compound Derivatives

PrecursorReaction ConditionProduct
Methyl 5-hydroxydecanoateAcid catalyst (e.g., H₂SO₄), heat6-Pentyl-tetrahydro-2H-pyran-2-one (δ-lactone)
Methyl 5-hydroxydecanoateBase catalyst (e.g., NaH), THF6-Pentyl-tetrahydro-2H-pyran-2-one (δ-lactone)

Synthesis of Heterocyclic Compounds Utilizing the Oxo-Ester Framework

The 1,5-dicarbonyl relationship (when considering the ester as a masked carboxylic acid) within this compound makes it a valuable synthon for the construction of various heterocyclic rings.

Pyridazines: Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, can be synthesized from 1,4-dicarbonyl compounds by condensation with hydrazine (B178648) (N₂H₄). nih.govorganic-chemistry.orgnih.govmdpi.comrsc.org Although this compound is a 1,5-dicarbonyl surrogate, it can be conceptually transformed into a 1,4-dicarbonyl equivalent for this purpose. For instance, α-functionalization followed by further manipulation could lead to a suitable precursor. A more direct approach would involve the reaction of a derivative of this compound, where the ester has been converted to a ketone, with hydrazine.

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. bu.edu.egnih.govorganic-chemistry.orgresearchgate.netnih.gov By analogy, the 1,5-dicarbonyl nature of this compound can be exploited. For example, reaction with a suitable nitrogen-containing binucleophile, such as an amidine, under appropriate conditions could lead to the formation of a dihydropyrimidine (B8664642) derivative, which could then be oxidized to the corresponding pyrimidine.

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net As with pyridazine (B1198779) synthesis, a derivative of this compound that is a true 1,4-dicarbonyl compound would be the ideal substrate for this reaction.

Table 4: Potential Heterocyclic Products from this compound Derivatives

Precursor (derived from this compound)ReagentHeterocycle TypePotential Product
A 1,4-dicarbonyl derivativeHydrazine (N₂H₄)PyridazineA substituted pyridazine
A 1,3-dicarbonyl derivativeAmidines (e.g., Acetamidine)PyrimidineA substituted pyrimidine
A 1,4-dicarbonyl derivativePrimary Amine (R-NH₂)PyrroleA substituted pyrrole

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

Chemically modified analogues of this compound can serve as valuable tools for probing reaction mechanisms and biological pathways. nih.govnih.govresearchgate.net

Isotopically Labeled Analogues: The synthesis of isotopically labeled this compound, for instance, with ¹³C or ²H (deuterium) at specific positions, can be a powerful tool for mechanistic studies. researchgate.netimist.manih.govnih.govgoogle.com These labeled compounds can be used in mass spectrometry and NMR spectroscopy to track the fate of individual atoms during a chemical reaction or a metabolic process. For example, labeling the carbon alpha to the ketone would allow for the elucidation of enolate formation and subsequent reaction pathways.

Fluorinated Analogues: The introduction of fluorine atoms can significantly alter the electronic properties of a molecule without drastically changing its size. A fluoro-substituted analogue of this compound could be used to probe the importance of electronic effects in enzyme-catalyzed reactions or to block metabolic pathways at specific points.

Analogues with Reporter Groups: By incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, into the structure of this compound, it is possible to create probes for visualizing the localization of the molecule within a biological system or for affinity-based purification of interacting proteins.

The synthesis of these analogues would involve adapting known synthetic methodologies to incorporate the desired label or functional group. For example, the synthesis of a ¹³C-labeled analogue might start from a commercially available ¹³C-labeled building block.

Table 5: Examples of Chemically Modified Analogues and Their Applications

Analogue TypeModificationPotential Application
Isotopically Labeled¹³C at C4Mechanistic studies of enolate formation
Isotopically Labeled²H at C6Probing kinetic isotope effects in enzymatic reactions
FluorinatedFluorine at C4Investigating the role of electronics in receptor binding
BiotinylatedBiotin attached to the decanoate chainAffinity-based purification of interacting proteins

Applications As a Synthetic Intermediate in Complex Molecule Construction

Utilization in the Synthesis of Natural Products and their Analogues

β-Keto esters are crucial intermediates in the total synthesis of numerous natural products and their analogues. rsc.org They provide a versatile platform for introducing key structural motifs and stereocenters. While specific examples detailing the use of Methyl 5-oxodecanoate are not extensively documented in publicly available literature, its structural features make it an ideal candidate for the synthesis of various natural product scaffolds. For instance, the long alkyl chain of this compound could be advantageous in the synthesis of macrolides and other long-chain polyketide natural products.

The general strategy involves the use of the β-keto ester functionality to participate in carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen condensations, to build the carbon skeleton of the target natural product. The ketone and ester groups can then be further manipulated to introduce other functional groups or to form heterocyclic rings.

Table 1: Potential Natural Product Scaffolds from this compound

Natural Product ClassKey Synthetic Transformation Involving β-Keto EsterPotential Role of this compound
MacrolidesIntramolecular aldol or Claisen condensationProvides a long-chain building block for macrocyclization.
PolyketidesIterative Claisen condensationsCan serve as a starter or extender unit in polyketide synthesis.
AlkaloidsHeterocycle formation via condensation reactionsThe keto and ester groups can be used to construct nitrogen-containing rings.

Role in the Preparation of Pharmaceutical Precursors and Scaffolds

The synthesis of pharmaceutically active compounds often relies on the construction of specific heterocyclic scaffolds. β-Keto esters, including this compound, are instrumental in the synthesis of several important pharmaceutical precursors.

Quinolones are a class of broad-spectrum antibiotics of significant medicinal importance. The Conrad-Limpach and Gould-Jacobs reactions are two classical methods for synthesizing the quinolone core structure, both of which utilize β-keto esters as key starting materials. wikipedia.orgwikipedia.orgsynarchive.comquimicaorganica.orgjptcp.com

In the Conrad-Limpach synthesis , an aniline is condensed with a β-keto ester. wikipedia.orgsynarchive.comquimicaorganica.orgjptcp.com Under kinetic control, the reaction yields a 4-quinolone, while thermodynamic control leads to the formation of a 2-quinolone. This compound can be employed in this reaction to synthesize quinolones with a pentyl group at the 2-position, which could be further functionalized to modulate the biological activity of the resulting compound.

The Gould-Jacobs reaction involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.compreprints.org While this reaction does not directly use a simple β-keto ester, it highlights the importance of related dicarbonyl compounds in quinolone synthesis.

Table 2: Illustrative Quinolone Derivatives from this compound via Conrad-Limpach Synthesis

Aniline DerivativeResulting Quinolone StructurePotential Therapeutic Application
Aniline2-Pentyl-4-quinoloneAntibacterial
4-Fluoroaniline6-Fluoro-2-pentyl-4-quinoloneEnhanced antibacterial activity
3-Methoxyaniline7-Methoxy-2-pentyl-4-quinoloneModified pharmacokinetic properties

Pyrrolizidine alkaloids are a class of natural products with a characteristic bicyclic core. The Hantzsch pyrrole synthesis is a powerful method for constructing the pyrrole ring, a key component of the pyrrolizidine alkaloid scaffold, from a β-keto ester, an α-haloketone, and ammonia or a primary amine. wikipedia.orggauthmath.comresearchgate.netquimicaorganica.orgresearchgate.net

This compound can serve as the β-keto ester component in the Hantzsch synthesis. The resulting substituted pyrrole can then be further elaborated through a series of reactions to construct the full pyrrolizidine ring system. The pentyl side chain derived from this compound could be a site for further chemical modification to create novel pyrrolizidine alkaloid analogues with potentially interesting biological activities.

Employment in the Construction of Agrochemical Intermediates

β-Keto esters are valuable intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. rsc.orggoogle.com Their reactivity allows for the construction of the complex molecular structures required for biological activity. For example, 2-arylpyrimidines, which are effective as both pre- and post-emergent herbicides, can be synthesized by reacting an N-alkylamidine with a β-keto ester. google.com

This compound, with its C10 backbone, could be utilized to synthesize novel herbicides with specific lipophilic properties, which can influence their uptake and translocation in plants. The versatility of β-keto ester chemistry allows for the introduction of various functional groups to fine-tune the herbicidal activity and selectivity.

Application in Polymer Chemistry and Material Science Precursors

The dicarbonyl nature of β-keto esters makes them attractive monomers for the synthesis of polyesters and other polymers. acs.org Poly(keto-esters) can be prepared through the polymerization of monomers containing the β-keto ester functionality. google.com These polymers can exhibit interesting properties, such as biodegradability and the potential for post-polymerization modification due to the reactive ketone group.

This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel polyesters. The long alkyl chain could impart flexibility and hydrophobicity to the resulting polymer, making it suitable for applications in coatings, adhesives, and biodegradable plastics.

Strategic Deployment in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. β-Keto esters are frequently employed as one of the key components in several important MCRs. jk-sci.comorganic-chemistry.orgwikipedia.orgillinois.eduacs.orgresearchgate.netwikipedia.orgwikipedia.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.govnih.gov

The Biginelli reaction is a well-known MCR that combines an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones, a class of compounds with a wide range of biological activities. jk-sci.comorganic-chemistry.orgwikipedia.orgillinois.eduacs.org this compound can participate in the Biginelli reaction to generate dihydropyrimidinones with a pentyl group and a methyl carboxylate group at the C4 and C5 positions, respectively.

The Passerini and Ugi reactions are isocyanide-based MCRs that are highly versatile for the synthesis of peptide-like molecules and other complex structures. researchgate.netwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov While not a direct reactant in the classical sense, the functional groups of β-keto esters can be incorporated into starting materials for these reactions, leading to the formation of highly functionalized products.

Table 3: Potential Products from Multi-Component Reactions with this compound

Multi-Component ReactionOther ReactantsPotential Product Class
Biginelli ReactionBenzaldehyde, UreaDihydropyrimidinones
Hantzsch Pyrrole SynthesisChloroacetone, AmmoniaSubstituted Pyrroles

Biochemical Roles and Metabolic Interplay of Methyl 5 Oxodecanoate

Investigations into Enzymatic Transformations of Oxo-Esters

The presence of a carbonyl (keto) group and an ester linkage makes methyl 5-oxodecanoate a substrate for several classes of enzymes. Enzymatic transformations of such molecules are crucial for their integration into and removal from metabolic pathways. The most common transformations involve the reduction of the ketone or the hydrolysis of the ester.

Aldo-keto reductases are a superfamily of enzymes known to catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.gov These enzymes are widespread and exhibit broad substrate recognition, suggesting they could act on the 5-oxo group of this compound to produce methyl 5-hydroxydecanoate (B1195396). The stereoselectivity of these enzymes is a key feature, often producing a specific stereoisomer of the resulting alcohol. nih.gov While direct studies on this compound are not prevalent, research on similar molecules like methyl acetoacetate (B1235776) demonstrates the feasibility of such enzymatic reductions, which convert a carbonyl group into a hydroxyl group.

Another key transformation is the hydrolysis of the methyl ester group, catalyzed by esterase enzymes. This reaction would convert this compound into 5-oxodecanoic acid and methanol (B129727). This step is often crucial for the further metabolism of fatty acid derivatives, as the free carboxylic acid is typically the form that enters pathways like β-oxidation.

The table below summarizes potential enzymatic transformations applicable to oxo-esters based on known enzyme functions.

Enzyme ClassPotential Transformation of this compoundProductSignificance
Aldo-Keto ReductaseReduction of the C5 ketoneMethyl 5-hydroxydecanoateIntroduction of a hydroxyl group, altering polarity and biological activity.
EsteraseHydrolysis of the methyl ester5-Oxodecanoic AcidFormation of the free acid, a common step for entry into fatty acid metabolism.

Exploration of Potential Endogenous Formation Pathways

The formation of this compound in a biological system would likely arise from the metabolism of longer-chain fatty acids or their derivatives.

Oxidation of Fatty Acid Esters in Biological Systems

One plausible route for the endogenous formation of this compound is through the oxidation of methyl decanoate (B1226879). In various microorganisms, such as Candida tropicalis, the ω-oxidation pathway is a key process for metabolizing fatty acids and their esters. doaj.orgnih.gov This pathway involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. doaj.orgresearchgate.net

A related process could involve the oxidation of a methylene (B1212753) group within the carbon chain. For instance, the C5 position of methyl decanoate could be hydroxylated by a cytochrome P450 monooxygenase to form methyl 5-hydroxydecanoate. Subsequent oxidation of this secondary alcohol by a dehydrogenase would yield this compound.

Intermediacy in Broader Metabolic Networks

Fatty acid β-oxidation is the primary pathway for breaking down fatty acids to produce energy. This process involves a series of four reactions that sequentially shorten the fatty acyl chain by two carbons, releasing acetyl-CoA. One of the key intermediates in this cycle is a β-ketoacyl-CoA. While this compound is not a direct intermediate of the canonical β-oxidation pathway (which acts on CoA-activated acids), its corresponding acid, 5-oxodecanoic acid, could potentially be an off-pathway metabolite.

Research on the closely related compound 5-hydroxydecanoate reveals that it can be activated to its CoA ester and enter the β-oxidation pathway. nih.gov However, its metabolism is significantly slower than that of the corresponding unsubstituted fatty acid, creating a metabolic bottleneck. nih.gov This suggests that modified fatty acids, including those with an oxo group, can enter and influence major metabolic networks. The presence of this compound could therefore represent its formation as a side product or an intermediate in a non-canonical fatty acid oxidation pathway. Such intermediates have been observed in the mitochondrial oxidation of octanoate. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The specific interactions of this compound with biological macromolecules have not been extensively studied. However, based on its structure, it could potentially interact with enzymes that recognize fatty acid esters or ketones. For instance, it might act as a competitive inhibitor for enzymes that normally bind medium-chain fatty acid esters.

Studies on other oxo-acids, such as oxo-4-methylpentanoic acid, have shown that they can influence metabolic pathways by interacting with enzymes like GABA transaminase and directing the flow of metabolites. nih.gov This demonstrates that oxo-acids can act as signaling molecules or metabolic regulators. Similarly, post-translationally modified amino acids within enzymes like methyl-coenzyme M reductase are crucial for fine-tuning enzyme activity and stability, highlighting the importance of small molecule modifications and interactions within active sites. nih.govplos.org While speculative, it is possible that this compound could exert subtle regulatory effects by binding to allosteric sites on enzymes involved in lipid metabolism.

Research into its Role as a Biochemical Precursor or Metabolite

Given the potential pathways for its formation and transformation, this compound is likely to be a transient metabolite within the broader network of fatty acid metabolism. Its parent acid, decanoic acid, is known to be a precursor for the biosynthesis of other fatty acids, such as oleic acid, in certain biological systems. nih.gov

The biotransformation of methyl decanoate by microorganisms is a well-documented process that leads to various products, including dicarboxylic acids. doaj.orgnih.gov During this process, intermediates such as decanoic acid and 10-hydroxydecanoic acid accumulate, highlighting the stepwise nature of fatty acid ester metabolism. doaj.orgresearchgate.net Research on 5-hydroxydecanoate has firmly established it as a metabolite that is processed through mitochondrial β-oxidation. nih.gov By extension, if this compound is formed endogenously, it would be considered a metabolite. Its subsequent enzymatic reduction or hydrolysis would lead to other metabolites, such as methyl 5-hydroxydecanoate or 5-oxodecanoic acid, further integrating it into the cellular metabolic pool.

The table below outlines the potential metabolic fate of this compound based on the metabolism of related compounds.

CompoundMetabolic RolePathway
Decanoic AcidPrecursorFatty Acid Biosynthesis nih.gov
Methyl DecanoateSubstrateBiotransformation (ω-oxidation) doaj.org
5-HydroxydecanoateMetaboliteβ-oxidation nih.gov
This compound Potential Metabolite/Precursor Fatty Acid Metabolism (Hypothesized)

Biomarker Potential in Research Models

A biomarker is a measurable indicator of a biological state or condition. Metabolites are increasingly being identified as valuable biomarkers for various diseases, particularly metabolic disorders like metabolic syndrome, diabetes, and cardiovascular disease. nih.gove-acnm.org These conditions are often characterized by perturbations in fatty acid metabolism.

Currently, there is no published research identifying this compound as a specific biomarker for any disease state. The discovery of biomarkers often involves large-scale metabolomic studies that compare the metabolic profiles of healthy individuals with those of individuals with a specific condition. nih.gov While it is conceivable that altered fatty acid oxidation could lead to changes in the levels of this compound or related metabolites, this has not yet been demonstrated. Further research would be required to investigate whether this compound has any utility as a biomarker in research or clinical settings.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 5-oxodecanoate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the protons along the aliphatic chain and the methyl ester group would exhibit distinct chemical shifts and coupling patterns. The singlet from the methyl ester protons (-OCH₃) would typically appear around 3.6-3.7 ppm. The protons alpha to the two carbonyl groups (at C4 and C6) would be deshielded and appear further downfield (around 2.4-2.7 ppm) compared to other methylene (B1212753) protons in the chain.

¹³C NMR spectroscopy provides complementary information by identifying all non-equivalent carbon atoms. libretexts.orgdocbrown.info The two carbonyl carbons (the ketone at C5 and the ester at C1) would be the most downfield, with the ketone carbon appearing at a higher chemical shift (around 200-210 ppm) than the ester carbonyl (around 170-175 ppm). libretexts.orgchemguide.co.uk The carbon of the methyl ester group (-OCH₃) would resonate around 51-52 ppm. libretexts.org The remaining aliphatic carbons would appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1 (-C=O)O--~174
-OCH₃~3.6 (s, 3H)~51
C2 (-CH₂-)~2.3 (t, 2H)~33
C3 (-CH₂-)~1.9 (quint, 2H)~20
C4 (-CH₂-)~2.7 (t, 2H)~42
C5 (-C=O-)-~210
C6 (-CH₂-)~2.4 (t, 2H)~43
C7-C9 (-CH₂-)n~1.3-1.6 (m, 4H)~22-31
C10 (-CH₃)~0.9 (t, 3H)~14

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular formula is C₁₁H₂₀O₃, corresponding to a molecular weight of approximately 200.27 g/mol . ncats.io High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 200 would be observed. uni.lu The fragmentation pattern is dictated by the presence of the ketone and methyl ester functional groups. chemguide.co.uk Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway. msu.edumiamioh.edu Cleavage on either side of the C5 ketone can lead to characteristic acylium ions. Another significant fragmentation pathway for esters is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available, though alpha-cleavage is often more prominent for ketones. msu.edu

Table 2: Predicted Mass Spectrometry Adducts and Major Fragments for this compound

Ion/FragmentPredicted m/zDescription
[M+H]⁺201.1485Protonated molecule
[M+Na]⁺223.1305Sodium adduct
[M]⁺200.1412Molecular ion
[C₅H₉O]⁺85Alpha-cleavage at C5-C6 (loss of C₅H₁₁O₂)
[C₇H₁₃O₃]⁺157Alpha-cleavage at C4-C5 (loss of C₄H₉)
[CH₃OCO(CH₂)₃]⁺115Cleavage at C4-C5 with charge on the ester fragment
[CH₃O]⁺31Fragment from the ester group docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound.

The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. docbrown.info The C=O stretching vibration of the saturated aliphatic ester typically appears in the range of 1750-1735 cm⁻¹. docbrown.infolibretexts.org The C=O stretch of the aliphatic ketone is expected around 1725-1705 cm⁻¹. libretexts.org These two bands may overlap, but a broad or shouldered peak in this region would be indicative of the two distinct carbonyl environments. Additionally, a strong C-O stretching band for the ester group would be visible between 1300-1000 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, their intensities can differ from those in IR. researchgate.net For keto-esters, the carbonyl stretching vibration is a useful internal standard band for analysis. scilit.com The symmetric and asymmetric stretching and bending vibrations of the CH₂ and CH₃ groups are also readily observed. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Alkyl C-HStretching2850-3000Medium-Strong
Ester C=OStretching1750-1735Strong
Ketone C=OStretching1725-1705Strong
Ester C-OStretching1300-1000Strong
CH₂/CH₃Bending1470-1350Medium

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, studies on other long-chain esters provide insight into their likely solid-state packing. nih.gov Such molecules often crystallize in layered structures, with the aliphatic chains adopting an extended, all-trans conformation to maximize van der Waals interactions. researchgate.net The polar ester and ketone groups would likely be oriented together, forming distinct polar layers separated by the nonpolar alkyl chains. Obtaining a single crystal suitable for X-ray diffraction would be a key step in fully characterizing its solid-state conformation and intermolecular interactions. researchgate.netmdpi.com

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation Research

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like methyl esters. researchgate.netresearchgate.net A nonpolar or mid-polarity capillary column (e.g., based on polydimethylsiloxane) would be effective for separating this compound from impurities based on boiling point and polarity differences. The retention time would be characteristic of the compound under specific analytical conditions (e.g., temperature ramp, carrier gas flow rate). nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile compounds or for preparative-scale separations. For a molecule of intermediate polarity like this compound, both normal-phase (e.g., silica (B1680970) column) and reversed-phase (e.g., C18 column) HPLC could be employed. In reversed-phase HPLC, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, with the compound's retention time depending on its hydrophobicity. The purity can be accurately determined by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Chemistry Studies on Methyl 5 Oxodecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. mdpi.comscienceopen.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. scienceopen.com For Methyl 5-oxodecanoate, this approach can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and calculate the electrostatic potential.

The electronic structure is intrinsically linked to chemical reactivity. mdpi.com The energies and shapes of the HOMO and LUMO orbitals, often referred to as frontier orbitals, can predict how this compound might react. For instance, the HOMO location suggests sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. Furthermore, calculated atomic charges can reveal the most electron-rich and electron-deficient centers in the molecule, offering a more detailed picture of its reactive sites. researchgate.net These predictive calculations are crucial for understanding the molecule's behavior in chemical synthesis and biological environments. rsc.orgrsc.org

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations Note: This data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates the energy of the most available electrons for donation in a reaction.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Most Negative Atomic Charge (Mulliken)-0.65 (on Ketone Oxygen)Suggests the primary site for electrophilic attack.
Most Positive Atomic Charge (Mulliken)+0.70 (on Carbonyl Carbon)Suggests the primary site for nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a larger molecule, typically a protein receptor. mjpms.innih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. researchgate.net This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Following docking, molecular dynamics simulations can provide a more dynamic and detailed view of the ligand-target interaction. nih.gov MD simulations model the movement of atoms in the complex over time, offering insights into its stability and flexibility. researchgate.netnih.gov By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by docking and observe conformational changes in both the ligand and the target protein. mdpi.comnih.gov

Table 2: Example Output from a Molecular Docking Study of this compound with a Hypothetical Protein Target Note: This data is hypothetical and for illustrative purposes.

ParameterValue/Description
Binding Affinity (Binding Energy)-7.2 kcal/mol
Interacting Amino Acid ResiduesTyr84, Leu120, Ser124, Phe210
Hydrogen Bonds Formed1 (with Ser124)
Hydrophobic InteractionsInteractions with Tyr84, Leu120, Phe210
Root Mean Square Deviation (RMSD) from MD1.5 Å (over 100 ns)

Reaction Mechanism Predictions using Computational Chemistry Approaches

Computational chemistry is a powerful tool for investigating the detailed step-by-step processes of chemical reactions, known as reaction mechanisms. rsc.org Using quantum chemical methods, researchers can map the potential energy surface of a reaction involving this compound. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction. mit.edu By calculating the energy barrier (activation energy) required to reach the transition state, chemists can predict the rate of a reaction. rsc.org This allows for the comparison of different possible reaction pathways, enabling the prediction of the most likely mechanism and the resulting products. nih.gov Such studies are invaluable for optimizing reaction conditions, designing catalysts, and understanding complex reaction networks without the need for extensive trial-and-error experimentation. rsc.org

Conformation Analysis and Stereochemical Prediction

Molecules that are not rigid, like this compound with its flexible alkyl chain, can exist in numerous spatial arrangements called conformations. libretexts.org Conformational analysis is the study of the energies of these different arrangements, or conformers, to determine which are the most stable and therefore most populated. lumenlearning.com

Computational methods can systematically explore the conformational landscape of this compound by rotating its single bonds and calculating the potential energy of each resulting structure. researchgate.net This process identifies the low-energy, stable conformers. Understanding the preferred conformation is critical as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including enzymes and receptors. sapub.org Furthermore, for molecules with stereocenters, these computational analyses can predict the relative stability of different diastereomers or enantiomers, providing insight into stereochemical outcomes of reactions.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound Note: The conformer descriptions and energies are illustrative.

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Predicted Population at 298 K
Anti (Extended Chain)180°0.00 (most stable)~70%
Gauche 1+60°+0.9~15%
Gauche 2-60°+0.9~15%
Eclipsed+5.0 (unstable)&lt;0.1%

Predictive Modeling for Novel Reactivity and Applications

The data generated from the aforementioned computational studies can be leveraged to build predictive models for discovering new reactions and applications for this compound. By calculating a range of quantum chemical descriptors (such as orbital energies, charges, and bond orders) for this compound and related molecules, it is possible to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. mdpi.com

These models use statistical methods and machine learning algorithms to correlate the calculated molecular descriptors with observed reactivity or biological activity. researchgate.netarxiv.org Once a reliable model is established, it can be used to predict the behavior of new, untested derivatives of this compound or to screen for novel types of reactivity. nih.gov This in silico approach accelerates the discovery process, allowing researchers to prioritize the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources.

Future Research Directions and Emerging Paradigms for Methyl 5 Oxodecanoate

Integration with Flow Chemistry and Continuous Processing Methodologies

The implementation of continuous flow systems allows for the safe handling of hazardous reagents and intermediates that might be problematic in large-scale batch reactors. nih.gov For the synthesis of methyl 5-oxodecanoate, this could involve multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding isolation and purification steps. nih.gov This "telescoping" of reactions can significantly reduce solvent usage and waste generation, aligning with the principles of green chemistry. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be run under more intense and efficient conditions than are possible in batch. nih.gov

Future research will likely focus on developing integrated continuous flow systems for the complete synthesis of this compound, starting from simple precursors. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, further simplifying purification and product isolation. The seamless scalability of flow chemistry makes it an attractive approach for both laboratory-scale research and large-scale industrial production of this compound and related compounds. ajinomoto.com

ParameterBatch ProcessingFlow Chemistry/Continuous Processing
Safety Higher risk with hazardous materials at large scaleEnhanced safety due to small reaction volumes and better control ajinomoto.com
Scalability Often challenging and requires process redevelopmentSeamless scaling from lab to industrial production ajinomoto.com
Reaction Control Less precise control over temperature and mixingPrecise control over reaction parameters nih.gov
Efficiency Can lead to lower yields and more byproductsOften results in higher yields and purity ajinomoto.com
Green Chemistry Generates more solvent wasteReduced solvent usage and waste nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Research

The unique molecular structure of this compound, with its ketone and ester functional groups, presents intriguing possibilities for its application in supramolecular chemistry and self-assembly. longdom.org Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex and functional architectures. longdom.orgnih.gov The carbonyl groups in this compound can participate in various non-covalent interactions, such as hydrogen bonding (with appropriate donor molecules) and dipole-dipole interactions.

These interactions can be harnessed to direct the self-assembly of this compound into well-defined supramolecular structures. longdom.org For instance, in the presence of complementary molecules, it could form liquid crystals, gels, or other organized assemblies. The long alkyl chain of the decanoate (B1226879) moiety can contribute to van der Waals interactions and hydrophobic effects, further influencing the self-assembly process.

Future research in this area could explore the co-assembly of this compound with other functional molecules to create novel materials with tailored properties. By designing and synthesizing derivatives of this compound with specific recognition sites, it may be possible to construct intricate supramolecular polymers or networks. longdom.orgscispace.com These self-assembled systems could find applications in areas such as drug delivery, sensing, and catalysis, where the precise arrangement of molecules is crucial for function. The dynamic and reversible nature of non-covalent bonds makes these supramolecular assemblies potentially responsive to external stimuli like temperature or light. longdom.org

Advanced Materials Science Applications beyond Intermediacy

While traditionally viewed as a synthetic intermediate, the inherent properties of this compound suggest its potential for direct use in advanced materials science. The combination of a polar head (keto and ester groups) and a nonpolar tail (alkyl chain) gives it amphiphilic character, which could be exploited in the formation of films, coatings, and as a component in specialty lubricants or plasticizers.

Research could be directed towards incorporating this compound into polymer matrices to modify their physical properties. Its presence could affect characteristics such as flexibility, thermal stability, and surface properties. Furthermore, the ketone group offers a reactive handle for cross-linking or grafting onto other polymer chains, leading to the development of novel functional materials.

The potential for this compound to act as a building block for metal-organic frameworks (MOFs) is another promising avenue. rsc.org The carboxylate group, after hydrolysis of the methyl ester, and the ketone oxygen could serve as coordination sites for metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis. The long alkyl chain could be functionalized to tune the pore environment and properties of the resulting MOF.

Novel Catalytic Systems, Including Biocatalysis and Organocatalysis

The synthesis of this compound can be significantly improved by exploring novel catalytic systems, moving beyond traditional chemical methods towards more sustainable and efficient biocatalysis and organocatalysis.

Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. This approach offers high selectivity (chemo-, regio-, and enantioselectivity) and operates under mild reaction conditions, reducing energy consumption and waste. For the synthesis of this compound, enzymes such as lipases could be employed for the esterification step, while oxidoreductases could be investigated for the selective oxidation to form the ketone group. Future research will focus on identifying and engineering robust enzymes with high activity and stability for these specific transformations.

Organocatalysis , the use of small organic molecules as catalysts, provides a complementary approach to metal-based catalysis. chemrxiv.org For reactions involved in the synthesis of this compound, organocatalysts can offer advantages in terms of lower toxicity, reduced cost, and insensitivity to air and moisture. For instance, proline and its derivatives are known to catalyze aldol (B89426) and Michael reactions, which could be relevant in constructing the carbon skeleton of this compound. The development of new and more efficient organocatalysts for the key bond-forming steps will be a significant area of future research.

Catalytic SystemAdvantagesPotential Application for this compound Synthesis
Biocatalysis High selectivity, mild conditions, environmentally friendlyEnzymatic esterification, selective oxidation
Organocatalysis Low toxicity, cost-effective, stable to air/moistureAsymmetric carbon-carbon bond formation chemrxiv.org

Interdisciplinary Research with Data Science and Artificial Intelligence for Predictive Synthesis

The integration of data science and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the production of this compound can greatly benefit from these emerging paradigms. By leveraging machine learning algorithms and large datasets of chemical reactions, it is possible to predict optimal reaction conditions, identify novel synthetic routes, and accelerate the discovery of new catalysts.

For the synthesis of this compound, AI models can be trained on existing literature data to predict the yield and selectivity of different synthetic approaches. This predictive power can guide experimental work, reducing the number of trial-and-error experiments and saving time and resources. For example, algorithms can analyze the influence of various parameters such as solvent, temperature, catalyst, and reaction time to propose the most efficient protocol.

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